2-([1,1'-biphenyl]-4-yl)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
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Description
The compound “2-([1,1’-biphenyl]-4-yl)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone” is a complex organic molecule that contains several functional groups. These include a biphenyl group, a tetrazole group, a piperazine ring, and an ethanone group. Each of these groups contributes to the overall properties of the compound.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials available and the desired route of synthesis.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The biphenyl group would likely contribute to the rigidity of the molecule, while the piperazine ring could introduce some flexibility. The tetrazole group could potentially participate in hydrogen bonding, affecting the compound’s solubility and reactivity.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the ethanone group could potentially undergo nucleophilic addition reactions, while the tetrazole group could participate in acid-base reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the biphenyl group could increase its hydrophobicity, while the tetrazole and piperazine groups could contribute to its solubility in water.Safety And Hazards
Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
Future Directions
Future research on this compound could involve exploring its potential uses, such as in the development of new drugs or materials. Additionally, further studies could be conducted to fully understand its physical and chemical properties.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and experimental data would be needed.
properties
IUPAC Name |
2-(4-phenylphenyl)-1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O/c33-26(19-21-11-13-23(14-12-21)22-7-3-1-4-8-22)31-17-15-30(16-18-31)20-25-27-28-29-32(25)24-9-5-2-6-10-24/h1-14H,15-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFSZMUDCQFQPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)CC4=CC=C(C=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,1'-biphenyl]-4-yl)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone |
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